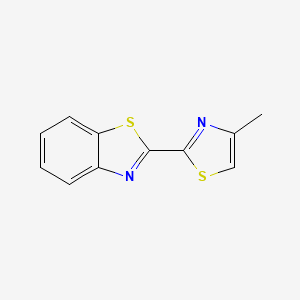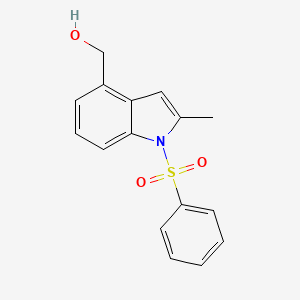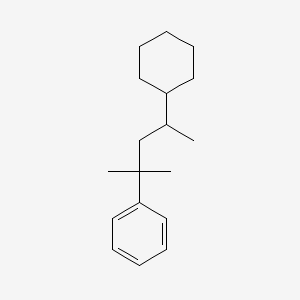
N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 3-(hydroxymethyl)pyrazine with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include toluene and ethyl acetate, while catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) are often employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated pyrazine derivatives, substituted amines
Applications De Recherche Scientifique
N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis therapy.
Isonicotinoyl hydrazones: Known for their antimycobacterial activity.
Pyrrolopyrazine derivatives: Exhibiting various biological activities .
Uniqueness
N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide is unique due to its specific structural features, such as the hydroxymethyl group and the sulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H11N3O3S |
|---|---|
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
N-[3-(hydroxymethyl)pyrazin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H11N3O3S/c1-10(14(2,12)13)7-6(5-11)8-3-4-9-7/h3-4,11H,5H2,1-2H3 |
Clé InChI |
QRTQQTMZFCYCMI-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC=CN=C1CO)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)






![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)




![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)
